2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide
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Overview
Description
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties, including antileishmanial and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide typically involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with appropriate reagents under controlled conditions. One common method involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with tetrafluoroterephthalic acid in anhydrous methanol at room temperature overnight. The solvent is then removed in vacuo, and the product is obtained by slow evaporation from an anhydrous methanol and toluene solution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating diseases caused by parasites.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the parasite . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with confirmed biological activities.
Hydrazine-coupled pyrazole derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of functional groups allows for versatile chemical reactions and interactions with biological targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-amino-4-(3,5-dimethylpyrazol-1-yl)-2-methylbutanamide |
InChI |
InChI=1S/C10H18N4O/c1-7-6-8(2)14(13-7)5-4-10(3,12)9(11)15/h6H,4-5,12H2,1-3H3,(H2,11,15) |
InChI Key |
UHKNVIZRCVJGFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(C)(C(=O)N)N)C |
Origin of Product |
United States |
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